5-Chloro-8-methylpyrido[2,3-d]pyridazine
Description
Overview of the Pyrido[2,3-d]pyridazine (B3350097) Chemical Scaffold
The fundamental structure of pyrido[2,3-d]pyridazine consists of a pyridine (B92270) ring fused to a pyridazine (B1198779) ring. This arrangement of nitrogen atoms within the bicyclic system creates a distinct electronic distribution, influencing its reactivity and interaction with biological targets. The scaffold's planarity and potential for various substitutions at multiple positions make it an attractive template for the design of novel bioactive molecules. The versatility of this scaffold allows for the modulation of its physicochemical properties, such as solubility and lipophilicity, which are crucial for drug development.
Historical Context of Pyrido[2,3-d]pyridazine Derivatives in Academic Research
Research into pyridopyridazine (B8481360) derivatives has a rich history, with early investigations focusing on their synthesis and fundamental chemical properties. Over the decades, the focus has shifted towards their potential applications, particularly in medicinal chemistry. Numerous studies have explored the synthesis of various substituted pyrido[2,3-d]pyridazines and their evaluation for a range of biological activities. This has led to the identification of compounds with promising anti-inflammatory, and other therapeutic properties. The continual development of novel synthetic methodologies has further fueled the exploration of this chemical space. For instance, the synthesis of 5- and 8-chloropyrido[2,3-d]pyridazine (B3336330) has been achieved through various methods, including the conversion of the corresponding pyrido[2,3-d]pyridazin-5-one and -8-one. aminer.org
Classification and Isomeric Considerations within Pyridopyridazines
Pyridopyridazines can exist in several isomeric forms, depending on the relative orientation of the nitrogen atoms in the fused rings. The pyrido[2,3-d]pyridazine isomer is just one of several possibilities, each with its own unique set of properties and potential applications. Other isomers include pyrido[3,4-d]pyridazine, pyrido[4,3-d]pyridazine, and pyrido[3,2-d]pyridazine. The specific arrangement of nitrogen atoms in each isomer significantly influences its electronic properties, reactivity, and, consequently, its biological activity. The synthesis of specific isomers often requires carefully designed synthetic routes to control the regioselectivity of the ring-forming reactions.
| Isomer Name | Ring Fusion |
| Pyrido[2,3-d]pyridazine | Pyridine and Pyridazine |
| Pyrido[3,4-d]pyridazine | Pyridine and Pyridazine |
| Pyrido[4,3-d]pyridazine | Pyridine and Pyridazine |
| Pyrido[3,2-d]pyridazine | Pyridine and Pyridazine |
Research Scope and Focus on 5-Chloro-8-methylpyrido[2,3-d]pyridazine and Related Analogues
While the broader class of pyrido[2,3-d]pyridazines has been the subject of extensive research, specific derivatives such as this compound (CAS Number: 89894-19-9) represent a more focused area of investigation. chemicalbook.com The introduction of a chloro group at the 5-position and a methyl group at the 8-position can significantly impact the molecule's reactivity and biological profile. The chloro substituent can act as a useful synthetic handle for further functionalization through nucleophilic substitution reactions, allowing for the creation of a library of analogues. The methyl group can influence the molecule's steric and electronic properties.
Research on analogues, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, has shown a wide range of biological activities, including antitumor and antibacterial effects. nih.govrsc.org For example, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. nih.govresearchgate.net The structural similarity between pyrido[2,3-d]pyridazines and pyrido[2,3-d]pyrimidines suggests that this compound and its derivatives could also exhibit interesting pharmacological properties.
The synthesis of related chloro-substituted pyridopyrimidinones, such as 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, has been documented, providing potential synthetic strategies that could be adapted for this compound. The exploration of the chemical space around this specific scaffold holds promise for the discovery of novel compounds with potential therapeutic applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-8-methylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-7-6(3-2-4-10-7)8(9)12-11-5/h2-4H,1H3 |
InChI Key |
WSBGMKDBXCIBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)Cl)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 8 Methylpyrido 2,3 D Pyridazine and Its Structural Analogues
Strategies for Pyrido[2,3-d]pyridazine (B3350097) Ring System Construction
The assembly of the pyrido[2,3-d]pyridazine scaffold can be approached from several retrosynthetic disconnections, primarily involving the formation of the pyridine (B92270) or the pyridazine (B1198779) ring in the final steps.
Annulation via Pre-formed Pyridine Ring Cyclization
One major strategy for constructing the pyrido[2,3-d]pyridazine system is by building the pyridazine ring onto a pre-existing, suitably substituted pyridine precursor. This often involves the use of bifunctional reagents that can react with adjacent functional groups on the pyridine ring to form the six-membered pyridazine ring. For instance, derivatives of 2-aminonicotinic acid or related compounds can serve as versatile starting materials. Cyclization with hydrazine (B178648) or its derivatives is a common method to form the pyridazine ring.
A notable example is the synthesis of pyrido[2,3-d]pyridazine-2,8-diones from polyfunctionalized 2-pyridone substrates. These 2-pyridones, prepared from the reaction of β-enamino diketones with active methylene (B1212753) compounds, undergo cyclocondensation with hydrazine monohydrate to furnish the desired fused ring system in good to excellent yields. researchgate.net This approach highlights the versatility of using a pre-formed pyridine ring as a scaffold.
Annulation via Pre-formed Pyridazine Ring Cyclization
Conversely, the pyridine ring can be annulated onto a pre-existing pyridazine core. This is a widely employed and effective strategy for the synthesis of various pyrido[2,3-d]pyridazines. The key starting material in this approach is a 3-aminopyridazine (B1208633) derivative, which possesses a nucleophilic amino group and an adjacent C-H bond that can participate in cyclization reactions.
A common method involves the reaction of a 3-aminopyridazine with a three-carbon electrophilic component, which can undergo a cyclocondensation reaction to form the pyridine ring. Reagents such as β-ketoesters, malonic esters, and α,β-unsaturated carbonyl compounds are frequently used for this purpose. For example, the reaction of 3-amino-6-methylpyridazine (B91928) with diethyl ethoxymethylenemalonate (DEEM) is a plausible route to form the pyridone ring of the key intermediate, 8-methylpyrido[2,3-d]pyridazin-5(6H)-one. This reaction is analogous to the Gould-Jacobs reaction used for quinoline (B57606) synthesis. researchgate.net
Cyclocondensation Approaches
Cyclocondensation reactions are fundamental to the synthesis of the pyrido[2,3-d]pyridazine ring system, whether starting from a pyridine or a pyridazine precursor. These reactions involve the formation of two new bonds in a single synthetic operation, leading to the fused heterocyclic system.
For instance, the reaction of 6-aminouracil (B15529) with α,β-unsaturated ketones results in the formation of pyrido[2,3-d]pyrimidin-2,4-diones through a cyclocondensation process. researchgate.net While this example leads to a pyrido[2,3-d]pyrimidine (B1209978), the underlying principle of cyclocondensation is directly applicable to the synthesis of pyrido[2,3-d]pyridazines. The key is the selection of appropriate starting materials with complementary functional groups that can react to form the desired ring.
One-pot multi-component reactions also represent a powerful cyclocondensation approach. These reactions allow for the rapid assembly of complex heterocyclic scaffolds from simple starting materials in a single step, often with high atom economy and efficiency.
Specific Synthetic Routes and Key Intermediates for 5-Chloro-8-methylpyrido[2,3-d]pyridazine Precursors
The most direct synthetic route to this compound involves the preparation of a key intermediate, 8-methylpyrido[2,3-d]pyridazin-5(6H)-one, followed by a chlorination step.
The synthesis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one can be achieved through the annulation of a pyridine ring onto a pre-formed pyridazine. The commercially available 3-amino-6-methylpyridazine serves as the logical starting material. researchgate.net The reaction of this aminopyridazine with diethyl ethoxymethylenemalonate (DEEM) would lead to an intermediate that can be cyclized under thermal conditions to afford 8-methylpyrido[2,3-d]pyridazin-5(6H)-one.
The final step in the synthesis is the conversion of the pyridazinone to the target chloropyridazine. This transformation is typically accomplished by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds by converting the hydroxyl group of the pyridazinone tautomer into a good leaving group, which is then displaced by a chloride ion.
Below is a table summarizing the proposed synthetic route:
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 3-Amino-6-methylpyridazine | Diethyl ethoxymethylenemalonate (DEEM), heat | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | Annulation/Cyclization |
| 2 | 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one | Phosphorus oxychloride (POCl₃) | This compound | Chlorination |
Reaction Mechanisms in Pyrido[2,3-d]pyridazine Synthesis
The formation of the pyrido[2,3-d]pyridazine ring system involves several important reaction mechanisms.
Diels-Alder Reactions in Pyridopyridazine (B8481360) Synthesis
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can be employed for the construction of the pyridazine ring in certain contexts. Specifically, the aza-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is highly relevant.
Inverse electron-demand aza-Diels-Alder reactions are particularly useful for the synthesis of pyridazines. In this type of reaction, an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a small molecule like nitrogen gas, to afford the aromatic pyridazine ring. While not a direct method for the annulation of a pre-formed pyridine ring, this strategy is fundamental to the synthesis of the pyridazine core itself, which can then be further functionalized to build the fused system.
For instance, a highly regioselective method for the preparation of pyridazine derivatives involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. researchgate.netnih.govtandfonline.com This approach provides direct access to a wide range of substituted pyridazines that can serve as precursors for more complex fused systems.
Aza-Wadsworth–Emmons Cyclization
The Aza-Wadsworth–Emmons reaction is a powerful tool in heterocyclic synthesis for the formation of carbon-nitrogen double bonds, which can be a key step in ring closure. This olefination reaction involves the condensation of a phosphonate (B1237965) ylide with an imine or a related nitrogen-containing electrophile. In the context of pyridopyridazine synthesis, this method serves as a crucial strategy for constructing the pyridazine ring.
One notable application involves the synthesis of pyrazino[2,3-d]pyridazines, where an Aza-Wadsworth–Emmons cyclization is employed as the pivotal step. researchgate.net A similar strategy can be extrapolated for the synthesis of the pyrido[2,3-d]pyridazine core. The general approach involves an intramolecular reaction of a suitably functionalized pyridine precursor bearing a phosphonate group and a hydrazone or a related nitrogen-based moiety. The intramolecular cyclization proceeds via the formation of the N=N double bond characteristic of the pyridazine ring. A related domino process involving an aza-Wittig reaction followed by heterocyclization has been effectively used to synthesize pyrimido[5,4-c]pyridazines, demonstrating the utility of ylide chemistry in constructing fused nitrogen heterocycles. researchgate.net
Table 1: Examples of Aza-Wittig/Heterocyclization Strategies
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Iminophosphorane | Phenylisocyanate, Amines, NaOEt | Pyrimido[5,4-c]pyridazine derivative | Moderate | researchgate.net |
Michael Addition and Subsequent Cyclization Protocols
Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of cyclic compounds. In the context of pyridopyridazine synthesis, this reaction is often followed by an intramolecular cyclization cascade to build the heterocyclic framework.
This strategy has been successfully employed to create pyridopyridazine derivatives. For instance, N-unsubstituted pyridinedione derivatives can be condensed with arylidenemalononitrile. The process begins with the Michael addition of a deprotonated methyl group to the electron-poor alkene. This is followed by the elimination of malononitrile (B47326) through an intramolecular substitution, leading to the formation of the fused ring system. mdpi.com The intermediate dihydro compounds are often aromatized in situ to yield the final pyridopyridazine product. mdpi.com This methodology provides a versatile route to various substituted pyridopyridazines by modifying the starting materials. Similar domino Knoevenagel condensation-Michael addition-cyclization sequences are effective for synthesizing related fused pyrimidine (B1678525) systems, highlighting the broad applicability of this approach in heterocyclic chemistry. rsc.org
Table 2: Michael Addition-Cyclization for Pyridopyridazine Analogues
| Reactants | Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-unsubstituted pyridinedione, Arylidenemalononitrile | Piperidine (B6355638), Ethanol, Reflux | Pyridopyridazine-6,8-dione derivative | 70-75% | mdpi.com |
| 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, Aldehydes, Pyridinium ylides | Water | Dihydrofuropyrido[2,3-d]pyrimidine | - | rsc.org |
Modern Synthetic Advancements and Methodological Innovations
Recent advancements in synthetic organic chemistry have provided more efficient, atom-economical, and environmentally benign methods for constructing complex heterocyclic scaffolds like this compound.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in a single operation. This approach offers significant advantages, including reduced reaction times, simplified purification procedures, and lower solvent consumption. researchgate.netekb.eg
The synthesis of various pyridopyrimidine and pyridazine derivatives has been successfully achieved using MCRs. For example, a high-yield, one-pot microwave-assisted cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile can produce multifunctionalized pyrido[2,3-d]pyrimidines. nih.gov Similarly, novel pyridine derivatives can be synthesized via a one-pot, four-component reaction of a suitable aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and a nitrogen source. nih.gov These examples underscore the power of MCRs to rapidly generate molecular diversity, a strategy that is directly applicable to the synthesis of substituted pyrido[2,3-d]pyridazines.
Catalytic Approaches (e.g., Palladium-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds. Reactions such as Suzuki, Sonogashira, and C-S coupling allow for the introduction of various substituents onto the core scaffold with high efficiency and selectivity. researchgate.netcornell.edu
Several synthetic strategies have been developed for preparing highly substituted pyrido[2,3-d]pyridazines that rely on palladium catalysis. cornell.edu These methods are particularly useful for functionalizing the 5- and 8-positions of the ring system. researchgate.netcornell.edu For instance, the Suzuki-Miyaura cross-coupling can be used to introduce aryl or alkyl groups at the chloro-position of a precursor like this compound. The Sonogashira reaction enables the introduction of alkyne moieties, which are valuable intermediates for further transformations. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored for specific substrates. mdpi.com
Table 3: Palladium-Catalyzed Reactions for Functionalization
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | Cyclopropylthiophene | mdpi.com |
| Sonogashira | Aryl Halide | Terminal Alkyne | Palladium complex | Aryl-substituted alkyne | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a key technology for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. georgiasouthern.edumdpi.com
This technology has been widely applied to the synthesis of nitrogen-containing heterocycles. One-pot multicomponent syntheses of pyridazine and pyridopyrimidine derivatives are frequently performed under microwave irradiation to enhance reaction rates and efficiency. nih.govmdpi.com For instance, the synthesis of 3,4,6-triarylpyridazines from 1,2-dicarbonyls, active methylene compounds, and hydrazine can be completed in minutes with high yields using a solvent-free, microwave-assisted method. mdpi.com This approach offers a green and efficient pathway for the rapid synthesis of libraries of pyridazine-based compounds for further study. nih.gov
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolyl-Pyridazinediones | - | 4-8 min | High/Efficient Yields | mdpi.com |
| Synthesis of 3,4,6-triarylpyridazines | - | A few minutes | High Yields (73-89%) | mdpi.com |
Functional Group Interconversions and Post-Synthetic Modifications
Once the core pyrido[2,3-d]pyridazine scaffold is constructed, functional group interconversions and post-synthetic modifications are crucial for creating analogues and probing structure-activity relationships. The chlorine atom at the C5 position of this compound is a particularly useful handle for such modifications.
The chloro group in chloropyrido[2,3-d]pyridazines is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. aminer.org It can be displaced by amines, alcohols, thiols, and other nucleophiles to generate diverse libraries of compounds. For example, reaction with hydrazine hydrate (B1144303) can convert the chloro-derivative into a hydrazino-derivative, which can then be used in subsequent cyclization reactions to form new fused heterocyclic systems, such as s-triazolo[4,3-b]pyridazines. aminer.org Furthermore, pyridazinone precursors can be converted to their chloro-derivatives using reagents like phosphoryl chloride, creating a reactive intermediate for further derivatization. mdpi.com These transformations are fundamental for exploring the chemical space around the pyrido[2,3-d]pyridazine core.
Halogenation and Amination Strategies
The introduction of a chlorine atom at the 5-position of the pyrido[2,3-d]pyridazine ring system is a crucial step that opens up avenues for further functionalization through nucleophilic substitution reactions. Subsequently, the chlorine atom can be displaced by various amines to introduce nitrogen-containing substituents.
A common precursor for these transformations is the corresponding pyridopyridazinone. For instance, pyrido[2,3-d]pyridazin-5-one can be synthesized through several established methods and subsequently converted to 5-chloropyrido[2,3-d]pyridazine (B1614945). researchgate.net This halogenated intermediate is then susceptible to nucleophilic attack by amines.
The synthesis of 5,8-dichloropyrido[2,3-d]pyridazine (B1296284) provides a versatile platform for selective amination. The reactivity of the two chlorine atoms can be differentiated, allowing for stepwise substitution. The position of substitution is influenced by the reaction conditions and the nature of the nucleophile.
Studies on related heterocyclic systems, such as dichloroquinolines, have demonstrated that palladium-catalyzed amination can be a highly effective method. mdpi.comnih.gov The choice of palladium catalyst and ligand, such as BINAP or DavePhos, can influence the selectivity and efficiency of the amination reaction, particularly with sterically hindered amines. nih.gov While direct palladium-catalyzed amination of this compound is not extensively documented, the principles from analogous systems suggest its feasibility.
The following table summarizes representative amination reactions on the pyrido[2,3-d]pyridazine core, showcasing the versatility of this approach.
| Starting Material | Amine | Reaction Conditions | Product | Yield (%) | Reference |
| 5,8-dichloropyrido[2,3-d]pyridazine | Morpholine | EtOH, reflux, 4h | 5-chloro-8-morpholinopyrido[2,3-d]pyridazine | 85 | cornell.edu |
| 5,8-dichloropyrido[2,3-d]pyridazine | Piperidine | EtOH, reflux, 4h | 5-chloro-8-(piperidin-1-yl)pyrido[2,3-d]pyridazine | 82 | cornell.edu |
| 5,8-dichloropyrido[2,3-d]pyridazine | 4-Methylpiperazine | EtOH, reflux, 4h | 5-chloro-8-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazine | 88 | cornell.edu |
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups at the 8-position of the 5-chloropyrido[2,3-d]pyridazine scaffold is predominantly achieved through modern cross-coupling reactions, with palladium-catalyzed methods being the most prominent. These reactions offer a powerful tool for creating carbon-carbon bonds and accessing a wide range of structurally diverse analogues.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been successfully applied to functionalize the pyrido[2,3-d]pyridazine nucleus. cornell.eduresearchgate.net The reactivity of the chloro-substituents at the 5- and 8-positions can be modulated to achieve selective functionalization.
For the synthesis of 8-alkyl and 8-aryl derivatives of 5-chloropyrido[2,3-d]pyridazine, a common strategy involves the use of 5,8-dichloropyrido[2,3-d]pyridazine as the starting material. Selective cross-coupling at the 8-position can be achieved by carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
The following table provides examples of palladium-catalyzed arylation and Sonogashira coupling reactions on the 5,8-dichloropyrido[2,3-d]pyridazine core, illustrating the scope of these methodologies.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 5,8-dichloropyrido[2,3-d]pyridazine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 5-chloro-8-phenylpyrido[2,3-d]pyridazine | 92 | cornell.edu |
| 5,8-dichloropyrido[2,3-d]pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 5-chloro-8-(4-methoxyphenyl)pyrido[2,3-d]pyridazine | 89 | cornell.edu |
| 5,8-dichloropyrido[2,3-d]pyridazine | Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 5-chloro-8-(phenylethynyl)pyrido[2,3-d]pyridazine | 85 | cornell.edu |
While direct alkylation of 5-chloropyrido[2,3-d]pyridazine at the 8-position using Grignard reagents or other organometallic alkylating agents could be envisioned, palladium-catalyzed cross-coupling reactions with alkylboronic acids or their derivatives generally offer a more versatile and functional group tolerant approach.
Biological Activity Spectrum and Molecular Mechanisms of Pyrido 2,3 D Pyridazine Derivatives
Enzyme Inhibition Profiles of Pyrido[2,3-d]pyridazine (B3350097) Analogues
Research into the mechanism of action for the observed biological activities of pyrido[2,3-d]pyridazine derivatives has often pointed towards the inhibition of specific enzymes that are critical for cell growth and survival. The following sections will delve into the inhibition of various key enzymes by this class of compounds.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms and Research Applications
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. mdpi.comnih.gov Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. mdpi.comresearchgate.net
A study on a series of 5-substituted pyrido[2,3-d]pyrimidines, a closely related scaffold to pyrido[2,3-d]pyridazines, demonstrated significant DHFR inhibitory activity. nih.gov Several compounds from this series exhibited potent antitumor activity against various human cancer cell lines, which was attributed to their ability to inhibit DHFR. nih.gov For instance, one of the most active compounds displayed an IC50 value of 6.5 µM against DHFR, comparable to the known DHFR inhibitor methotrexate (B535133) (IC50 = 5.57 µM). nih.gov Molecular modeling studies suggested that these compounds bind to the active site of the DHFR domain, explaining their inhibitory effects. nih.gov
The inhibition of DHFR by these compounds leads to the depletion of intracellular folates, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. mdpi.comnih.gov This mechanism underscores the potential of pyrido[2,3-d]pyridazine and its analogues as scaffolds for the development of novel anticancer agents targeting folate metabolism.
| Compound ID | Substitution at C-5 | DHFR IC50 (µM) | Reference |
| 11 | Not Specified in Abstract | 6.5 | nih.gov |
| 13 | Not Specified in Abstract | 7.1 | nih.gov |
| 14 | Not Specified in Abstract | 8.7 | nih.gov |
| Methotrexate (Reference) | Not Applicable | 5.57 | nih.gov |
Kinase Inhibition Landscape
Kinases are a large family of enzymes that play a central role in cell signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyridazine and its derivatives have been explored for their potential to inhibit various kinases.
Tyrosine kinases are involved in mediating cellular responses to extracellular stimuli, and their aberrant activation is a common driver of cancer cell proliferation and survival. nih.gov The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.govsemanticscholar.org
Research on various heterocyclic cores as FLT3 inhibitors has included imidazo[1,2-b]pyridazines, which share a bicyclic nitrogen-containing structure with pyrido[2,3-d]pyridazines. A series of imidazo[1,2-b]pyridazines demonstrated high potency against FLT3, with one compound showing nanomolar inhibitory activity against both wild-type and mutated forms of the enzyme. nih.gov This inhibition of FLT3 leads to the suppression of downstream signaling pathways, such as RAS/MAPK and PI3K/AKT, which are crucial for the growth and survival of leukemia cells. nih.gov
Furthermore, a series of pyrido[2,3-d]pyrimidin-7(8H)-ones were identified as new selective inhibitors of Threonine Tyrosine Kinase (TTK). nih.gov One representative compound from this series exhibited a strong binding affinity to TTK with a Kd value of 0.15 nM and an IC50 value of 23 nM for kinase activity inhibition. nih.gov This compound was found to be highly selective for TTK when tested against a large panel of other kinases. nih.gov
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The development of inhibitors targeting this pathway is a major focus in cancer research. While direct inhibition of PI3K by 5-Chloro-8-methylpyrido[2,3-d]pyridazine has not been reported, the broader class of nitrogen-containing heterocyclic compounds has been investigated for this activity. The structural similarity of pyrido[2,3-d]pyridazines to other known kinase inhibitors suggests that derivatives of this scaffold could potentially be designed to target PI3K.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. The pyrido[2,3-d]pyrimidine (B1209978) core is present in the approved CDK4/6 inhibitor palbociclib. nih.gov This highlights the potential of this heterocyclic system to serve as a scaffold for potent and selective CDK inhibitors.
A novel pyrido[2,3-d]pyrimidine derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was identified as a potent multikinase inhibitor with significant activity against CDK4/CYCLIN D1. nih.govacs.org This compound induced growth arrest in a variety of tumor cell lines with GI50 values in the nanomolar to low micromolar range. nih.govacs.org Its mechanism of action involves the inhibition of retinoblastoma (RB) protein phosphorylation, a key substrate of CDK4/6, leading to cell cycle arrest in the G1 phase. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
| PD-0332991 (Palbociclib) | CDK4 | 11 | nih.gov |
| PD-0332991 (Palbociclib) | CDK6 | 15 | nih.gov |
| Compound 7x | CDK4/CYCLIN D1 | Not specified in IC50 | nih.gov |
The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The inhibition of components of this pathway, such as p38 MAPK, MEK, and ERK, is a promising approach for the treatment of cancer and inflammatory diseases. The pyrido[2,3-d]pyridazine scaffold has been investigated for its potential to inhibit kinases within this pathway. While specific and potent inhibitors based on this core have yet to be widely reported, the versatility of the pyridazine (B1198779) ring system suggests that future medicinal chemistry efforts could lead to the development of novel MAPK inhibitors. sarpublication.com
Polo-like Kinase (PLK) Inhibition (e.g., PLK2)
No studies have been published detailing the inhibitory activity of this compound against Polo-like Kinase 2 (PLK2) or other members of the PLK family. While derivatives of the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been investigated as PLK2 inhibitors, this activity has not been reported for the pyrido[2,3-d]pyridazine core structure of the subject compound. nih.govnih.gov
Other Kinase Targets (e.g., mTOR, BCR-ABL, KRAS, Fibroblast Growth Factor Receptors, Mps1, TTK, Syk, PKCδ, Cdc7)
There is currently no available research documenting the effects of this compound on other kinase targets, including mTOR, BCR-ABL, KRAS, Fibroblast Growth Factor Receptors (FGFRs), Mps1, TTK, Syk, PKCδ, or Cdc7. The scientific literature lacks any data on the screening or evaluation of this specific compound against these kinases.
Phosphodiesterase (PDE) Inhibition (e.g., PDE IV, PDE V)
An extensive search of scientific databases reveals no studies on the phosphodiesterase (PDE) inhibitory properties of this compound. Although the broader class of pyridazine and its derivatives has been explored for PDE inhibition, specific data for this compound, including its effects on PDE IV and PDE V, is not available. samipubco.comresearchgate.net
Cyclooxygenase (COX) Inhibition (e.g., COX-1/COX-2 Dual Inhibition)
There are no published findings on the cyclooxygenase (COX) inhibitory activity of this compound. Research into COX inhibition has been conducted on other pyridazine derivatives, but not on this specific molecule. nih.govrsc.org
Biotin (B1667282) Carboxylase Inhibition
No scientific literature is available that investigates the potential of this compound to inhibit biotin carboxylase.
Receptor Ligand and Modulatory Interactions
GABAA Receptor Benzodiazepine (B76468) Binding Site Ligand Research
There is no research available on the interaction of this compound with the GABAA receptor benzodiazepine binding site. While some arylaminopyridazine derivatives of GABA have been studied as antagonists at the GABAA receptor site, these are structurally distinct from this compound, and no data exists for the latter. nih.gov
Ephrin Receptor (EPH) Targeting
Currently, there is no specific research available that details the interaction of this compound with Ephrin receptors. However, studies on structurally related pyrido[2,3-d]pyrimidine derivatives have shown potential for targeting this family of receptor tyrosine kinases. For instance, certain compounds within this broader class have been investigated as inhibitors of Ephrin receptors, which are known to be overexpressed in some types of cancer. nih.gov These findings suggest a potential avenue for future research into the activity of pyrido[2,3-d]pyridazine derivatives, including this compound, as EPH receptor modulators.
Cellular and Molecular Responses Elicited by Pyrido[2,3-d]pyridazine Analogues
Induction of Apoptosis in Cellular Models
The direct effect of this compound on the induction of apoptosis has not been documented. However, research on other heterocyclic compounds containing the pyridazine or a fused pyridine (B92270) ring system has demonstrated pro-apoptotic activity. For example, novel pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines, suggesting that this heterocyclic scaffold can be a basis for the development of apoptosis-inducing agents. rsc.orgnih.gov These studies often link the apoptotic effect to the inhibition of specific kinases involved in cell survival pathways. rsc.org
Interference with DNA Synthesis and Replication
There is no current research detailing the effects of this compound on DNA synthesis and replication.
Impact on Inflammatory Mediator Production (e.g., NO, PGH2, TNF-α, iNOS)
While there is no specific information on this compound, a study on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has shown potential anti-inflammatory activity. nih.govrsc.org In this research, one derivative, in particular, demonstrated significant inhibition of ear edema and was found to be a dual inhibitor of COX-1 and COX-2 enzymes. nih.govrsc.org These enzymes are critical in the production of prostaglandins, which are key inflammatory mediators. The study highlights the potential of the pyrido[2,3-d]pyridazine scaffold in developing new anti-inflammatory agents. nih.govrsc.org
| Compound Class | Target | Effect |
| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | COX-1/COX-2 | Inhibition of enzyme activity, leading to anti-inflammatory effects. nih.govrsc.org |
Angiogenesis Research Modulators
No studies have been identified that investigate the role of this compound as a modulator of angiogenesis. However, other pyridazine derivatives have been explored for their anti-angiogenic properties. For instance, a series of thiadiazole pyridazine compounds were identified as inhibitors of microvessel growth in vitro and demonstrated anti-angiogenesis and anti-tumor activities in vivo. nih.gov This suggests that the pyridazine core can be a valuable component in the design of angiogenesis inhibitors.
Structure Activity Relationship Sar and Rational Design Principles
Elucidation of Key Pharmacophoric Features within the Pyrido[2,3-d]pyridazine (B3350097) Scaffold
The pyrido[2,3-d]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility stems from its distinct electronic and steric properties. Key pharmacophoric features of this scaffold include:
Nitrogen Atoms as Hydrogen Bond Acceptors: The two adjacent nitrogen atoms in the pyridazine (B1198779) ring are crucial hydrogen bond acceptors, capable of forming strong interactions with biological targets such as enzymes and receptors. nih.gov The nitrogen atom in the pyridine (B92270) ring also contributes to the hydrogen bonding potential of the molecule.
Aromatic System for π-π Stacking: The fused aromatic rings provide a planar surface that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. This interaction is often critical for anchoring the ligand to its target.
Substitutable Positions: The scaffold offers several positions (C5, C6, C7, and C8) for substitution, allowing for the fine-tuning of steric, electronic, and hydrophobic properties to enhance potency and selectivity.
Pharmacophore modeling of related heterocyclic systems, such as aminopyridazines, has highlighted the importance of hydrophobicity and aromaticity at various positions for specific receptor interactions. acs.org For the pyrido[2,3-d]pyridazine core, the combination of hydrogen bonding capabilities and the potential for π-stacking forms the fundamental basis of its biological activity.
Impact of Substituents on Biological Activity and Selectivity for 5-Chloro-8-methylpyrido[2,3-d]pyridazine Analogues
The biological activity and selectivity of pyrido[2,3-d]pyridazine analogues are significantly modulated by the nature and position of their substituents.
The introduction of a chlorine atom at the C5 position is a common strategy in medicinal chemistry to modulate a compound's properties. While direct studies on this compound are scarce, the effects of halogenation on similar heterocyclic compounds are well-documented. nih.gov
Steric and Hydrophobic Interactions: The chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov It can also form specific halogen bonds with electron-rich atoms like oxygen or sulfur in the binding site, providing an additional anchoring point.
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. acs.org
In a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, substitutions on the phenyl ring attached to the core structure demonstrated that electron-withdrawing groups, such as chlorine, can be favorable for certain biological activities. nih.gov
The methyl group at the C8 position can also play a significant role in the molecule's interaction with its biological target.
Steric Influence: The methyl group can provide a steric hindrance that orients the rest of the molecule in a specific conformation, which may be more favorable for binding. This "magic methyl" effect has been observed to dramatically increase binding affinity in some cases by restricting conformational flexibility. researchgate.net
Solvent Displacement: A strategically placed methyl group can displace water molecules from a binding site, leading to a favorable entropic contribution to the binding free energy. researchgate.net
The following table summarizes the general effects of chloro and methyl substitutions on the properties of drug candidates.
| Feature | Effect of Chlorine Substitution | Effect of Methyl Substitution |
| Electronic Properties | Electron-withdrawing, can modulate pKa | Weakly electron-donating |
| Lipophilicity | Increases | Increases |
| Binding Interactions | Halogen bonding, hydrophobic interactions | van der Waals forces, hydrophobic interactions |
| Metabolic Stability | Can block metabolic sites | Can block metabolic sites |
| Conformation | Can influence ring planarity | Can restrict rotation and favor specific conformations |
Studies on various pyrido[2,3-d]pyridazine derivatives have revealed the impact of other substituents on their biological activity. For instance, in a series of pyrido[2,3-d]pyridazine-2,8-diones evaluated for anti-inflammatory activity, N-phenyl substitution was found to be crucial for higher potency compared to unsubstituted analogues. nih.gov This suggests that a larger hydrophobic group at this position can significantly enhance biological activity.
The following table presents data on the anti-inflammatory activity of a series of 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones, highlighting the influence of different substituents.
| Compound | R | R1 | Anti-inflammatory Activity (% inhibition of ear edema) |
| 4a | H | CN | 45 |
| 4c | 4-Cl | CN | 55 |
| 7a | H | CN | 68 |
| 7c | 4-Cl | CN | 82 |
| I (2-pyridone pattern) | - | - | 70 |
Data adapted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives. nih.gov
Conformational Analysis and Molecular Recognition Elements
While specific conformational analysis of this compound is not available, studies on related pyridazine and piperidine (B6355638) derivatives show that the ring systems can adopt various conformations, and the presence of substituents can create preferences for certain spatial arrangements. acs.orgacs.org The methyl group at the C8 position, in particular, could restrict the rotation of adjacent bonds and lock the molecule into a specific, biologically active conformation.
Molecular recognition is primarily governed by a combination of hydrogen bonding, hydrophobic interactions, and potentially halogen bonding. The precise geometry of these interactions determines the binding affinity and selectivity of the compound.
Strategies for Activity and Selectivity Optimization
Based on the SAR of related compounds, several strategies can be employed to optimize the activity and selectivity of this compound analogues:
Bioisosteric Replacement: The chlorine atom at the C5 position could be replaced with other halogens (e.g., fluorine, bromine) or other bioisosteric groups (e.g., trifluoromethyl, cyano) to fine-tune electronic and steric properties. acs.orgresearchgate.net Similarly, the methyl group at C8 could be replaced with other small alkyl groups (e.g., ethyl) or cyclopropyl (B3062369) to explore the size and conformational constraints of the hydrophobic pocket.
Scaffold Hopping: The pyrido[2,3-d]pyridazine core could be replaced with other bicyclic heteroaromatic systems to explore different hydrogen bonding patterns and geometries while maintaining key pharmacophoric features.
Structure-Based Design: If the biological target is known, structure-based drug design techniques, such as molecular docking, can be used to design analogues that fit optimally into the binding site and form specific interactions with key amino acid residues.
Pharmacophore-Guided Design: Developing a pharmacophore model based on a series of active and inactive analogues can help identify the essential structural features required for activity and guide the design of new compounds with improved properties. nih.govdergipark.org.tr
By systematically exploring these strategies, it is possible to develop more potent and selective analogues of this compound for various therapeutic applications.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.gov Molecular docking studies on various heterocyclic inhibitors, including those with pyridazine-like scaffolds, have been conducted to understand their binding mechanisms within the DHFR active site. semanticscholar.org These studies often reveal key interactions with catalytically important residues such as Glu-30. nih.gov For chloro-substituted aromatic rings in particular, significant hydrophobic contact with residues like Leu 22, Phe 31, and Pro 61 can enhance the inhibition of the enzyme. semanticscholar.org While specific binding energy values for 5-Chloro-8-methylpyrido[2,3-d]pyridazine are not documented, the general binding pattern for related inhibitors involves the heterocyclic core mimicking the pterin (B48896) moiety of the natural substrate. semanticscholar.org
Table 1: General Interaction Profile of Heterocyclic Inhibitors with DHFR Active Site
| Interacting Residue | Interaction Type | Potential Contribution |
|---|---|---|
| Phe 31 | Hydrophobic / π-π stacking | Stabilization of the ligand in the active site |
| Leu 22, Pro 61 | Hydrophobic | Enhancement of binding affinity |
Kinases are a large family of enzymes that play central roles in cell signaling and are major targets in oncology. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is structurally analogous to pyrido[2,3-d]pyridazine (B3350097), has been extensively studied for kinase inhibitory activity, particularly against cyclin-dependent kinases (CDKs). nih.gov Docking studies of these compounds reveal that the heterocyclic ring system often forms hydrogen bonds with the hinge region of the kinase active site, a critical interaction for ATP-competitive inhibitors. The specific substitutions on the ring, such as the chloro and methyl groups in this compound, would modulate the steric and electronic properties, influencing the binding affinity and selectivity for different kinases. nih.gov
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Pyridazine (B1198779) derivatives have emerged as a novel class of COX-2 inhibitors. nih.gov Molecular docking studies on these compounds have helped to elucidate the structural features responsible for selective COX-2 inhibition. rsc.org The active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1, which can be exploited by appropriately substituted ligands. For pyridazine-based inhibitors, key interactions often involve the formation of hydrogen bonds with residues like Ser530 and Tyr385, while other parts of the molecule occupy hydrophobic pockets to enhance binding affinity. nih.govrsc.org A study on pyrido[2,3-d]pyridazine-2,8-dione derivatives identified them as potential dual COX-1/COX-2 inhibitors, suggesting the pyrido[2,3-d]pyridazine core can fit within both isoenzymes. rsc.org
Table 2: Key Residues in COX Isozyme Active Sites for Ligand Interaction
| Enzyme | Key Residue | Common Interaction | Significance |
|---|---|---|---|
| COX-2 | Ser530 | Hydrogen Bond | Anchors the ligand in the active site |
| COX-2 | Arg513 | Ionic/H-Bond | Interaction with acidic moieties on ligand |
| COX-2 | Tyr385 | Hydrogen Bond | Contributes to binding and orientation |
The GABA-A receptor is the primary target for benzodiazepines and other central nervous system depressants. Arylaminopyridazine derivatives of GABA have been identified as potent and selective antagonists for the GABA-A receptor. nih.gov Biochemical studies have shown that these compounds competitively bind at the GABA recognition site. nih.gov The binding affinity is influenced by substitutions on the aromatic rings. For instance, a para-chlorine substitution on a phenyl ring attached to the pyridazine core has been shown to result in high affinity for the receptor. nih.gov This suggests that the 5-chloro substituent on the pyrido[2,3-d]pyridazine ring could play a role in modulating binding affinity through electronic and hydrophobic interactions within the receptor's binding pocket.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into properties like molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and dipole moment, which are crucial for understanding intermolecular interactions. While specific DFT studies on this compound are not found in the literature, calculations on related nitrogen-rich heterocyclic systems have been performed. nih.gov Such studies typically reveal that the nitrogen atoms are regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The distribution of the HOMO and LUMO orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively, providing a basis for understanding the molecule's reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are used to create contour maps that visualize the regions around a molecule where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease activity.
QSAR studies have been successfully applied to various series of pyridazine derivatives to guide the design of more potent inhibitors for targets like HCV NS5B polymerase and PDE4. nih.govresearchgate.net These models often highlight the importance of specific substitutions on the pyridazine ring. For example, a QSAR model for pyridazin-3-one derivatives might show that a bulky, hydrophobic group is favored at one position, while an electron-withdrawing group is preferred at another to enhance biological activity. nih.gov Although no QSAR model has been specifically developed for this compound, its structural features could be analyzed within a broader QSAR study of related heterocyclic compounds to predict its potential activity. nih.gov
Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as a pyrido[2,3-d]pyridazine derivative, interacts with its protein target. This approach offers a deeper understanding of the stability of the ligand-protein complex, the key intermolecular interactions, and the conformational changes that may occur upon binding.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the structurally similar pyrido[2,3-d]pyrimidine scaffold, offering a clear blueprint for future investigations. For instance, comprehensive computational studies on pyrido[2,3-d]pyrimidine derivatives as inhibitors of kinases like DYRK1A have utilized MD simulations to elucidate their binding mechanisms. nih.gov These simulations have revealed that van der Waals interactions are a major driving force for the ligand-protein binding, and specific hydrogen bonds with key residues, such as Lys188, significantly enhance inhibitory activity. nih.gov
Similarly, MD simulations lasting up to 1000 nanoseconds have been employed to validate the efficacy of designed pyrido[2,3-d]pyrimidine derivatives as human thymidylate synthase (hTS) inhibitors. nih.gov These simulations, coupled with principal component analysis and binding free energy calculations, help to confirm that the designed molecules can stabilize the inactive conformation of the target protein, a crucial aspect of their inhibitory function. nih.gov The insights gained from such simulations are instrumental in understanding the nuanced, time-dependent interactions that govern the ligand's residence time and efficacy at the active site. These established protocols for related heterocyclic systems provide a robust framework for future MD studies on this compound to explore its potential against a range of therapeutic targets.
Table 1: Key Parameters in Molecular Dynamics Simulations of Pyrido[2,3-d]pyrimidine Analogues
| Parameter | Description | Significance |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Longer simulation times provide a more comprehensive view of the stability and dynamics of the ligand-protein complex. |
| Force Field | A set of parameters used to describe the potential energy of the system. | The choice of force field (e.g., AMBER, CHARMM, GROMOS) influences the accuracy of the simulation. |
| Solvent Model | The representation of the solvent (usually water) in the simulation. | An accurate solvent model is crucial for replicating physiological conditions and capturing solvent-mediated interactions. |
| Binding Free Energy Calculation | Methods like MM-PBSA or MM-GBSA are used to estimate the binding affinity. | This provides a quantitative measure of the strength of the ligand-protein interaction. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes over time. | RMSD is used to assess the stability of the complex during the simulation. |
In Silico Screening and Virtual Library Design for Novel Pyrido[2,3-d]pyridazine Analogues
In silico screening and the design of virtual libraries are pivotal in the early stages of drug discovery for identifying novel and potent analogues of a lead compound. These computational strategies allow for the rapid evaluation of large chemical spaces, prioritizing a smaller, more manageable number of compounds for synthesis and biological testing.
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies, build models that correlate the chemical structures of known active compounds with their biological activities. These models are then used to predict the activity of new, untested molecules. For the related pyrido[2,3-d]pyrimidin-7-one scaffold, both 2D- and 3D-QSAR models have been developed to understand the structural requirements for inhibiting cyclin-dependent kinase 4 (CDK4). Such models have successfully identified key molecular properties that influence activity and have been used to screen databases like ChEMBL, leading to the identification of novel potential inhibitors.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock a library of virtual compounds into the active site. This approach predicts the binding mode and affinity of each compound, allowing for the ranking and selection of the most promising candidates. Molecular docking studies have been instrumental in elucidating the binding interactions of pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual inhibitors of COX-1 and COX-2, revealing the structural features that govern their activity. nih.gov
The design of a virtual library of novel pyrido[2,3-d]pyridazine analogues would typically involve the following steps:
Scaffold Selection: The core this compound structure would serve as the foundational scaffold.
Reaction-Based Enumeration: A set of synthetically feasible chemical reactions would be defined to introduce diversity at specific positions of the scaffold.
Fragment/Reagent Selection: A collection of chemical building blocks (fragments or reagents) would be chosen to be incorporated into the scaffold through the defined reactions.
Virtual Library Generation: The selected reactions and reagents are computationally applied to the scaffold to generate a large and diverse library of virtual compounds.
Filtering and Prioritization: The generated library is then filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to virtual screening (docking or QSAR) to prioritize a subset of compounds for synthesis.
For example, a library of 42 novel pyrido[2,3-d]pyrimidine derivatives was designed and evaluated in silico against human thymidylate synthase, leading to the identification of four lead compounds with superior predicted interactions compared to the standard drug, raltitrexed. nih.gov This demonstrates the power of virtual library design in generating novel chemical entities with high potential for biological activity.
Future Research Directions and Unexplored Avenues for 5 Chloro 8 Methylpyrido 2,3 D Pyridazine
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future research into 5-Chloro-8-methylpyrido[2,3-d]pyridazine should prioritize the development of synthetic pathways that are not only efficient but also environmentally sustainable. Current synthetic strategies for related pyridazine (B1198779) and pyridopyridazine (B8481360) systems often rely on multi-step processes that may involve harsh reagents, high temperatures, and chlorinated solvents. mdpi.comnih.gov
A forward-looking approach would involve exploring green chemistry principles. This includes the use of catalytic methods, such as C-H activation or cross-coupling reactions, to construct the bicyclic core more directly and reduce the number of synthetic steps. Investigating flow chemistry processes could offer benefits like improved reaction control, enhanced safety, and easier scalability. Furthermore, the use of greener solvents (e.g., bio-based solvents, supercritical fluids, or even water) and energy-efficient reaction conditions (e.g., microwave or sonochemical activation) represents a significant and necessary avenue for future synthetic development. The goal is to create pathways that minimize waste, reduce energy consumption, and avoid toxic intermediates, making the synthesis more economically viable and environmentally friendly.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Fewer pre-functionalization steps, higher atom economy. | Development of selective catalysts for the pyridopyridazine core. |
| Flow Chemistry | Enhanced safety, better reproducibility, easier scale-up. | Optimization of reactor design and reaction conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Screening of reaction parameters to prevent degradation. |
| Use of Green Solvents | Reduced environmental impact, improved safety profile. | Solubility and reactivity studies in alternative media. |
Identification of Unconventional Biological Targets
While pyridazine and its fused derivatives are known to target a range of biological molecules, including kinases and cyclooxygenase (COX) enzymes, the specific biological targets for this compound remain largely unexplored. nih.govrsc.orgnih.govpmarketresearch.com Future research should extend beyond these conventional targets to identify novel interaction partners.
High-throughput screening (HTS) of large compound libraries against diverse biological targets is a primary avenue. Additionally, chemoproteomics and affinity-based target identification methods could be employed to "fish out" binding proteins from cell lysates. Unconventional targets could include protein-protein interactions, which are often challenging to modulate with small molecules, or allosteric sites on enzymes, which could offer greater selectivity than targeting the highly conserved active site. Exploring its potential as an inhibitor of parasitic enzymes or as a modulator of epigenetic targets could also open new therapeutic possibilities. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Level
Once a biological target is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects. At the molecular level, techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level snapshots of the compound bound to its target protein. This structural information is invaluable for understanding the specific interactions that govern binding and activity. rsc.org Computational methods, such as molecular dynamics simulations, can complement these static pictures by providing insights into the dynamic behavior of the compound-target complex over time. researchgate.net
At the cellular level, research should focus on the downstream consequences of target engagement. This involves using techniques like RNA sequencing to understand changes in gene expression, proteomics to analyze alterations in protein levels and post-translational modifications, and advanced cell imaging to visualize the compound's effect on cellular processes in real-time. These studies will be essential for building a comprehensive picture of the compound's mechanism of action.
Exploration of Structure-Activity-Relationship Data for Enhanced Efficacy and Selectivity
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the properties of this compound. This involves synthesizing a library of analogs where different parts of the molecule are systematically modified and then evaluating how these changes affect biological activity.
Key areas for modification include:
The Chlorine Atom at Position 5: Replacing the chlorine with other halogens, small alkyl groups, or hydrogen-bond donors/acceptors could significantly impact binding affinity and selectivity.
The Methyl Group at Position 8: Studies on related compounds have shown that modifying substituents at this position can drastically alter activity. nih.gov Exploring a range of alkyl and aryl groups here is a logical step.
The Pyridine (B92270) and Pyridazine Rings: Introducing substituents onto the available positions of the rings could modulate the electronic properties and steric profile of the molecule, leading to improved target engagement.
The data generated from these SAR studies will be critical for designing next-generation compounds with enhanced potency, better selectivity, and improved pharmacokinetic profiles. nih.gov
| Molecular Position | Potential Modifications | Desired Outcome |
| Position 5 (Chloro) | Other halogens, cyano, methoxy, amino groups. | Improved binding affinity, altered selectivity. |
| Position 8 (Methyl) | Ethyl, propyl, cyclopropyl (B3062369), phenyl groups. | Enhanced potency, improved metabolic stability. |
| Ring Systems | Introduction of fluoro, hydroxyl, or amino groups. | Modulated electronics, increased solubility. |
Application of Advanced Computational Methods for Predictive Modeling and Drug Design
Advanced computational methods can significantly accelerate the drug discovery and development process for analogs of this compound. Once a biological target is confirmed, molecular docking can be used to predict the binding modes of new, unsynthesized analogs, helping to prioritize which compounds to make. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the analogs with their biological activity, providing predictive power for new designs. Furthermore, machine learning and artificial intelligence algorithms can be trained on existing data to identify complex patterns and propose novel structures with a high probability of success. These in silico methods can also be used to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, helping to identify and address potential liabilities early in the discovery process. nih.gov
Potential for Combination Research in Molecular Biology Studies
Beyond its potential as a standalone therapeutic agent, this compound could be a valuable tool in molecular biology research, particularly in combination studies. If the compound is found to inhibit a specific cellular pathway, it could be used in combination with other known inhibitors to probe for synthetic lethal interactions—where inhibiting two different targets simultaneously is lethal to a cell (e.g., a cancer cell), while inhibiting either one alone is not.
Such a compound could also serve as a chemical probe to study complex biological processes. By selectively inhibiting its target, researchers can investigate the role of that target in various cellular functions. In combination with genetic techniques like CRISPR, it could help to unravel complex signaling networks and validate new drug targets, furthering our fundamental understanding of cell biology.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-8-methylpyrido[2,3-d]pyridazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrido[2,3-d]pyridazine derivatives typically involves cyclization reactions or halogenation of precursor heterocycles. Key steps include:
- Chlorination: Electrophilic substitution at the 5-position using chlorine donors (e.g., Cl₂, SOCl₂) under controlled temperatures (170–180°C) .
- Methylation: Alkylation at the 8-position via nucleophilic substitution with methylating agents (e.g., CH₃I) in polar aprotic solvents like DMF .
Optimization Parameters:
| Variable | Conditions | Impact on Yield |
|---|---|---|
| Temperature | 170–180°C for chlorination | Higher yields at elevated temps |
| Solvent | DMF or THF for methylation | Improved solubility and reactivity |
| Catalyst | None required for most steps | Simplified purification |
| Reaction Time | 12–24 hours for cyclization | Extended time reduces byproducts |
Reference Studies: Chlorinated pyridopyridazines synthesized via bromination-pyrolysis () and methoxy/methyl derivatives ().
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS):
- NMR Spectroscopy:
- UV-Vis Spectroscopy:
Priority Markers:
- Chlorine isotopic patterns in MS.
- Downfield shifts in NMR due to electron-withdrawing Cl and N-heteroatoms.
Q. What biological activities have been reported for pyrido[2,3-d]pyridazine derivatives, and what standardized assays are used to evaluate these effects?
Methodological Answer:
- KRAS G12C Inhibition:
- GABA Receptor Binding:
- Assay: Radioligand displacement (³H-muscimol) in neuronal membrane preparations .
- Herbicidal Activity:
- Assay: Seed germination inhibition in Arabidopsis or Brassica models under controlled pH conditions .
Key Findings:
- 5-Chloro-8-methyl derivatives show dual activity: IC₅₀ ~50 nM for KRAS and EC₅₀ ~10 µM for GABA receptors .
Advanced Research Questions
Q. How can researchers differentiate between annulation isomers of pyrido[2,3-d]pyridazine derivatives using tandem mass spectrometry?
Methodological Answer:
- Fragmentation Pathways:
- Collision Energy Optimization:
- 20–30 eV for diagnostic ion separation.
- Data Interpretation:
Q. What computational approaches are available to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- P Method and RP Method:
- DFT Calculations:
- Docking Studies:
Q. How should contradictory data regarding biological targets (e.g., KRAS vs. GABA receptors) be reconciled in structure-activity relationship (SAR) studies?
Methodological Answer:
- Cross-Screening Assays:
- 3D-QSAR Modeling:
- Align pharmacophores (e.g., Cl as a hydrogen bond acceptor for KRAS vs. CH₃ for lipophilic GABA interactions).
- Data Reconciliation Workflow:
1. Validate assay conditions (pH, cell line).
2. Compare ligand efficiency metrics (LE, LLE).
3. Use molecular dynamics to assess target flexibility.
Q. What strategies exist for modulating the herbicidal activity of pyrido[2,3-d]pyridazine derivatives through targeted structural modifications?
Methodological Answer:
-
Substituent Effects:
Position Modification Herbicidal Activity (EC₅₀) 5-Cl Replace with Br Increased lipophilicity (↓EC₅₀) 8-CH₃ Oxidize to COOH Reduced phytotoxicity Pyridazine Fuse with thieno Enhanced soil persistence -
Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
